(6E)-8-Methylnon-6-enoyl chloride
Description
Significance of Aliphatic Unsaturated Acyl Chlorides in Advanced Synthetic Strategies
Aliphatic unsaturated acyl chlorides are particularly important in modern synthetic organic chemistry. The presence of both a reactive acyl chloride group and a carbon-carbon double bond within the same molecule offers multiple sites for chemical modification. This dual functionality allows for complex molecular architectures to be constructed through sequential and selective reactions.
These compounds are versatile intermediates for introducing acyl groups into molecules, a fundamental step in synthesizing a variety of products, including polymers, agrochemicals, and pharmaceuticals. numberanalytics.com Their high reactivity facilitates the formation of carbon-oxygen and carbon-nitrogen bonds. numberanalytics.com Key reactions involving acyl chlorides include:
Esterification: Reaction with alcohols to form esters. wikipedia.org
Amide Formation: Reaction with amines to produce amides. wikipedia.org
Anhydride (B1165640) Synthesis: Reaction with a carboxylate salt to yield an acid anhydride. wikipedia.orgmasterorganicchemistry.com
Friedel-Crafts Acylation: An electrophilic aromatic substitution that introduces an acyl group to an aromatic ring, a vital method for creating more complex aromatic compounds. fiveable.me
The ability of aliphatic acyl chlorides to undergo these nucleophilic acyl substitution reactions makes them powerful tools for synthetic chemists. fiveable.memasterorganicchemistry.com Furthermore, the unsaturated carbon chain can participate in other reactions, such as addition reactions or cross-coupling, adding to their synthetic utility. Researchers have also explored the reduction of aliphatic acyl chlorides to other functional groups, demonstrating their versatility as synthetic precursors. researchgate.net
Overview of (6E)-8-Methylnon-6-enoyl Chloride in Core Research Areas
This compound, identified by the CAS Number 95636-02-5, is an aliphatic unsaturated acyl chloride. cymitquimica.comsigmaaldrich.com Its structure consists of a nine-carbon chain with a double bond in the (E) or trans configuration between the sixth and seventh carbon atoms, a methyl group at the eighth position, and a terminal acyl chloride group. cymitquimica.compharmaffiliates.com This specific arrangement of functional groups and stereochemistry dictates its reactivity and potential applications.
The primary role of this compound in research is as a reactive intermediate in organic synthesis. cymitquimica.com Due to its acyl chloride functional group, it readily reacts with various nucleophiles to form esters and amides. cymitquimica.com The presence of the double bond and a methyl group adds structural complexity that can be exploited in the synthesis of specialized chemical compounds. cymitquimica.com
A notable application of this compound is in the synthesis of capsaicin (B1668287) derivatives. researchgate.net Capsaicin, the active component in chili peppers, and its analogues are investigated for various pharmacological properties. The synthesis of these derivatives often requires specific acyl chains, and this compound serves as a building block for constructing parts of these target molecules. researchgate.net Its potential applications extend to the synthesis of other complex molecules, including those with potential use as pharmaceuticals or agrochemicals. cymitquimica.com
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 95636-02-5 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₇ClO | cymitquimica.com |
| Molecular Weight | 188.7 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Synonyms | trans-8-Methyl-6-nonenoyl Chloride, (E)-8-Methylnon-6-enoic acid chloride | cymitquimica.com |
| Predicted Boiling Point | 237.6±19.0 °C |
| Predicted Density | 0.95 g/cm³ | |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetyl chloride |
| Capsaicin |
Structure
3D Structure
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
8-methylnon-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
JDZRIGWDAPNYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCCCC(=O)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 6e 8 Methylnon 6 Enoyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of (6E)-8-Methylnon-6-enoyl chloride is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This inherent reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions, a class of reactions fundamental to the formation of carboxylic acid derivatives.
Esterification with Alcohols
This compound readily reacts with alcohols to form the corresponding esters. This transformation is a cornerstone of organic synthesis, enabling the introduction of the 8-methylnon-6-enoyl moiety into a wide array of molecules.
The esterification reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the original carbonyl oxygen develops a negative charge, while the attacking alcohol's oxygen bears a positive charge. The formation of this intermediate is a critical step in the reaction mechanism, setting the stage for the subsequent elimination of the leaving group.
The efficiency of the esterification process is significantly enhanced by the presence of a non-nucleophilic basic catalyst, such as pyridine (B92270) or triethylamine. These bases play a dual role in the reaction. Firstly, they act as scavengers for the hydrogen chloride (HCl) gas that is liberated as a byproduct of the reaction. The neutralization of HCl is crucial as it prevents the protonation of the alcohol nucleophile, which would otherwise deactivate it and hinder the reaction progress. Secondly, the basic catalyst can activate the acyl chloride by forming a more reactive acylpyridinium or acyl-triethylammonium salt. This in-situ activation further accelerates the rate of nucleophilic attack by the alcohol.
Amidation Reactions with Amines
The reaction of this compound with primary or secondary amines leads to the formation of amides. This reaction is of particular importance in the synthesis of capsaicinoids and their analogs, where the acyl chloride is coupled with vanillylamine (B75263) or a related amine.
The mechanism of amidation is analogous to that of esterification, involving the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the stable amide bond. Similar to esterification, a base is typically employed to neutralize the HCl byproduct. A well-established method for this transformation is the Schotten-Baumann reaction, which is often performed in a two-phase system or in the presence of a tertiary amine base in an aprotic solvent.
A specific example is the synthesis of capsaicin (B1668287) analogs, where this compound is reacted with 4-hydroxy-3-methoxybenzylamine hydrochloride. google.com In this procedure, the acyl chloride is first prepared by treating (6E)-8-methyl-6-nonenoic acid with thionyl chloride. google.com The resulting acyl chloride is then dissolved in a dry solvent like dichloromethane (B109758) and reacted with the amine hydrochloride in the presence of triethylamine, which acts as both a base to neutralize the HCl byproduct and to deprotonate the amine hydrochloride, liberating the free amine for the reaction. google.com
Table 1: Reaction Conditions for the Amidation of this compound
| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Temperature |
| This compound | 4-hydroxy-3-methoxybenzylamine hydrochloride | Dichloromethane | Triethylamine | 12 hours | Room Temperature |
Carbonyl Reactivity and C-X Bond Activation Processes
Beyond nucleophilic acyl substitution, the carbonyl group and the adjacent carbon-chlorine (C-Cl) bond in this compound can be activated for other important carbon-carbon bond-forming reactions.
Friedel-Crafts Acylation Reactions
This compound can serve as an acylating agent in Friedel-Crafts reactions, allowing for the introduction of the (6E)-8-methylnon-6-enoyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the synthesis of aryl ketones.
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which significantly increases the electrophilicity of the carbonyl carbon. In many cases, this coordination leads to the formation of a discrete acylium ion (R-C≡O⁺), which is a very potent electrophile. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, deprotonation of the sigma complex by a weak base, such as the AlCl₄⁻ anion, restores the aromaticity of the ring and yields the final aryl ketone product.
While specific examples of Friedel-Crafts acylation utilizing this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established for a wide range of acyl chlorides. The presence of the double bond in the acyl chain of this compound could potentially lead to side reactions under the strongly acidic conditions of the Friedel-Crafts reaction, a factor that would need to be considered in synthetic planning.
Table 2: General Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature |
| Benzene | Acyl Chloride | Aluminum Chloride (AlCl₃) | Carbon disulfide, Nitrobenzene | 0-60 °C |
| Toluene | Acyl Chloride | Ferric Chloride (FeCl₃) | Dichloromethane | Room Temperature |
Catalytic Cross-Coupling Reactions
There are no documented studies on the use of this compound in synergistic photoredox/nickel-catalyzed reactions for ketone synthesis. This modern synthetic method couples acyl chlorides with various partners, but its application to this specific substrate has not been reported.
Information regarding the palladium-catalyzed difunctionalization of the unsaturated carbon-carbon bond within this compound is not available. Research in this area would explore the introduction of two new functional groups across the double bond, a powerful tool in molecular construction.
Dimerization and Cycloaddition Reactions
There is no evidence of studies on the phosphine-catalyzed dimerization of the ketene (B1206846) derived from this compound. This process would involve the in-situ formation of a ketene from the acid chloride, followed by a catalyzed dimerization to form a β-lactone or other dimeric structures.
Information regarding this compound in the Specified Reactions is Not Available in Publicly Accessible Literature
Following a comprehensive search of publicly available scientific databases and literature, no specific research, data, or publications could be found detailing the reactivity profiles and mechanistic investigations of the chemical compound This compound in the context of the requested reactions.
Specifically, there is no available information concerning:
Specific Reactivity with Heteroatom Nucleophiles:
Elucidation of Acyl Phosphaketene Intermediate Structures and Transformations:Consequently, as the primary reaction has not been described, there is no information available on the formation, structure, or subsequent transformations of the corresponding acyl phosphaketene intermediate that would result from this reaction.
Due to the absence of specific data for this compound, it is not possible to generate the requested scientific article while adhering to the strict requirement of focusing solely on this compound and the specified reaction pathways. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of primary or secondary research literature, which in this case, appears to be non-existent in the public domain.
Stereochemical Control in the Synthesis and Reactions of 6e 8 Methylnon 6 Enoyl Chloride
Significance of (E)-Geometric Isomerism in Reaction Outcomes and Product Stereochemistry
Geometric isomerism, specifically E/Z isomerism, is a critical factor in determining the physical and chemical properties of organic molecules, including their reactivity and biological activity. studymind.co.uk This isomerism arises from restricted rotation around a double bond, leading to different spatial arrangements of substituents. studymind.co.uksiue.edu In the case of (6E)-8-Methylnon-6-enoyl chloride, the designation "(E)" (from the German entgegen, meaning opposite) signifies that the higher-priority groups on each carbon of the double bond are on opposite sides. studymind.co.uksavemyexams.com
Stereoselective Synthetic Strategies for Long-Chain Enoyl Chlorides
The synthesis of long-chain enoyl chlorides with defined stereochemistry, such as this compound, requires precise control over the formation of both the chiral centers and the geometry of the double bond. Various strategies have been developed to achieve high levels of stereoselectivity.
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. numberanalytics.comwikipedia.org This approach can be highly efficient as the inherent chirality of the starting material is transferred to the target molecule, often simplifying the synthetic route. wikipedia.orgopenochem.org For a molecule like this compound, a synthetic route could potentially begin from a chiral precursor that already contains the necessary carbon skeleton and stereocenters.
Alternatively, chiral auxiliaries are frequently employed to induce stereoselectivity. williams.eduresearchgate.net In this method, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. williams.edu Evans' oxazolidinone auxiliaries are a prominent example, widely used for their reliability and the predictable stereochemistry they impart in reactions like alkylation. williams.eduresearchgate.net In a potential synthesis, the corresponding (6E)-8-methylnon-6-enoic acid could be coupled to a chiral auxiliary. The auxiliary would then direct subsequent transformations, such as conjugate additions or other modifications, before being cleaved to yield the desired chiral product, which can then be converted to the final acyl chloride. williams.edu A novel cysteine-derived oxazolidinone chiral auxiliary has also been developed for use in highly selective asymmetric transformations, which can be converted to various carboxylic acid derivatives. digitellinc.com
Asymmetric catalysis offers an elegant method for generating chiral molecules by using a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. researchgate.net In the context of acyl chloride transformations, transition metal catalysis has uncovered new reactivity paradigms. nih.govnih.gov Catalysts based on palladium, rhodium, or iridium can mediate a variety of C-C bond-forming reactions involving acid chlorides. nih.govnih.gov
For acyl chlorides, chiral Lewis acids or nucleophilic catalysts can be employed to achieve asymmetric transformations. researchgate.net For example, chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as effective catalysts for asymmetric acylation reactions. researchgate.netwikipedia.org Such catalytic systems could potentially be used in reactions where the acyl chloride group of this compound is attacked by a nucleophile, leading to the creation of a new stereocenter with high enantioselectivity. The challenge in these reactions is often the high reactivity of the acyl chloride, which can lead to uncatalyzed background reactions. researchgate.net
Diastereoselective conjugate addition is a fundamental carbon-carbon bond-forming reaction. thieme-connect.com When applied to α,β-unsaturated systems attached to a chiral auxiliary, this method allows for the creation of new stereocenters with a high degree of control. The use of N-enoyl-1,3-oxazolidin-2-ones, derived from chiral amino acids, is a well-established strategy for this purpose. thieme-connect.comresearchgate.net
In this approach, the α,β-unsaturated carboxylic acid corresponding to the target enoyl chloride is first coupled to a chiral oxazolidinone auxiliary. The resulting N-enoyl imide then serves as the Michael acceptor. The bulky auxiliary blocks one face of the double bond, forcing the incoming nucleophile (e.g., from an organocuprate reagent) to attack from the less hindered face, thus inducing high diastereoselectivity. thieme-connect.com The choice of auxiliary, such as those derived from t-leucine, can significantly enhance the diastereofacial differentiation. thieme-connect.comresearchgate.net After the conjugate addition, the auxiliary is cleaved to yield the chiral β-substituted carboxylic acid, which can then be converted to the enoyl chloride. researchgate.net
| Reaction Type | Substrate | Reagent | Key Feature | Outcome |
| Conjugate Addition | t-leucine-derived N-enoyl 1,3-oxazolidin-2-ones | Organocuprates | The bulky auxiliary provides high diastereofacial differentiation. thieme-connect.com | High diastereoselectivity in C-C bond formation. thieme-connect.com |
| Conjugate Addition | N-enoyl oxazolidine-2-thiones | Organocuprates with TMSI | TMSI induces preferential formation of the anti diastereomer. researchgate.net | Produces important chiral β-substituted carboxylic acids. researchgate.net |
| Sulfa-Michael Addition | α,β-unsaturated N-acylated oxazolidin-2-ones | Alkyl thiols with bifunctional catalysts | Provides a catalytic method for synthesizing optically active chiral sulfur compounds. nih.gov | Highly enantioselective conjugate addition. nih.gov |
Temperature-Dependent Stereodivergence in Catalytic Transformations
In certain catalytic reactions, the temperature can act as a switch to control the stereochemical outcome, a phenomenon known as temperature-dependent stereodivergence. This allows for the selective formation of different stereoisomers from the same starting materials simply by altering the reaction temperature.
An interesting example of this has been observed in the palladium-catalyzed reactions of acid chlorides with strained alkenes like norbornene. nih.gov In one study, the reaction between an α,β-unsaturated acid chloride and norbornene yielded the cis, exo isomer at 80°C, while the trans, endo isomer was formed at 100°C. nih.gov Computational studies suggested that this stereodivergence arises from different operative mechanistic pathways or transition states being favored at different temperatures. nih.gov While this specific example does not involve this compound directly, it highlights a crucial principle applicable to the broader class of acyl chloride transformations. Such temperature effects could potentially be exploited in reactions involving this compound to control the formation of specific stereoisomers, provided a suitable catalytic system is identified.
Computational Chemistry Approaches to Understanding 6e 8 Methylnon 6 Enoyl Chloride Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules. For acyl chlorides like (6E)-8-methylnon-6-enoyl chloride, DFT calculations are instrumental in mapping out the potential energy surfaces of their reactions, such as hydrolysis, alcoholysis, and aminolysis. These reactions typically proceed through a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.comlibretexts.org
DFT studies on analogous acyl chlorides have shown that the reaction with a nucleophile, such as water or an alcohol, initiates with the nucleophilic attack on the electrophilic carbonyl carbon. researchgate.netchemguide.co.uk This leads to the formation of a tetrahedral intermediate. The subsequent step involves the elimination of the chloride ion and the regeneration of the carbonyl double bond. libretexts.org
Table 1: Representative DFT-Calculated Thermodynamic Data for the Hydrolysis of an Acyl Chloride (Illustrative Example)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Acyl Chloride + Water | 0.0 |
| Tetrahedral Intermediate | Addition Product | -5.2 |
| Products | Carboxylic Acid + HCl | -15.8 |
Note: This table presents illustrative data based on general findings for acyl chloride hydrolysis and does not represent specific experimental values for this compound.
Elucidation of Transition States and Free Energy Profiles
A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. DFT calculations are particularly adept at locating and characterizing the geometry and energy of these transient structures. For the reactions of this compound, identifying the transition states for the nucleophilic addition and the chloride elimination steps is crucial for understanding the reaction kinetics.
The free energy profile, which plots the change in Gibbs free energy as the reaction progresses, can be constructed from these calculations. This profile reveals the activation energies for each step of the reaction, allowing for the determination of the rate-limiting step. For many acyl chloride reactions, the initial nucleophilic attack is the rate-determining step.
Computational studies on similar acyl chlorides have detailed the structure of these transition states, often revealing the specific bond-forming and bond-breaking processes that occur. researchgate.net The calculated activation energies can be correlated with experimentally observed reaction rates.
Table 2: Calculated Free Energy of Activation for the Rate-Limiting Step in Acyl Chloride Reactions with Different Nucleophiles (Illustrative Example)
| Nucleophile | Reaction Type | Calculated ΔG‡ (kcal/mol) |
| Water | Hydrolysis | 15.2 |
| Ethanol (B145695) | Alcoholysis | 13.8 |
| Ammonia | Aminolysis | 10.5 |
Note: This table provides hypothetical activation energies to illustrate the utility of computational chemistry in comparing reaction rates. These are not specific values for this compound.
Investigation of Steric and Electronic Influences on Reaction Outcomes
The structure of this compound, with its eight-carbon chain, a double bond at the C6 position, and a methyl group at C8, will exert both steric and electronic influences on its reactivity. The long alkyl chain can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon. The electronic effect of the alkyl group is generally considered to be weakly electron-donating.
Computational methods can systematically probe these influences. By comparing the calculated reaction barriers and pathways of this compound with those of simpler acyl chlorides (e.g., acetyl chloride or benzoyl chloride), the impact of the substituent can be quantified. For instance, DFT calculations can reveal how the steric bulk of the 8-methylnon-6-enoyl group affects the geometry of the transition state and, consequently, the activation energy. researchgate.net
Furthermore, the electronic nature of the substituent can be analyzed through population analysis methods, which partition the electron density and assign partial charges to atoms. This can help in understanding how the electron-donating nature of the alkyl group influences the electrophilicity of the carbonyl carbon.
Computational Prediction of Spectroscopic Parameters for Reactive Intermediates
Experimental characterization of short-lived reactive intermediates, such as the tetrahedral intermediates in acyl chloride reactions, is often challenging. Computational chemistry offers a powerful alternative by predicting their spectroscopic properties, most notably NMR chemical shifts. numberanalytics.comtandfonline.comrsc.org
Quantum chemical methods, particularly DFT, can be used to calculate the magnetic shielding tensors of atomic nuclei in a molecule, which are then converted to NMR chemical shifts. github.io By calculating the expected ¹H and ¹³C NMR spectra of the tetrahedral intermediate formed from this compound and a given nucleophile, computational chemistry can provide a "fingerprint" of this transient species. These predicted spectra can then be compared with experimental data if available, or used to guide the search for such intermediates. frontiersin.org
The accuracy of these predictions has significantly improved with the development of new functionals and basis sets, making computational NMR spectroscopy a valuable tool in mechanistic studies. github.io
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in a Hypothetical Tetrahedral Intermediate (Illustrative Example)
| Atom | This compound (ppm) | Tetrahedral Intermediate (ppm) |
| Carbonyl Carbon (C1) | ~170 | ~95 |
| Alpha-Carbon (C2) | ~45 | ~40 |
Note: This table shows representative predicted chemical shifts to illustrate the change upon formation of a tetrahedral intermediate. These are not specific, experimentally verified values for the derivatives of this compound.
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation
Spectroscopic Techniques for Structural Confirmation and Monitoring
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of (6E)-8-Methylnon-6-enoyl chloride, from the atomic connectivity to the spatial arrangement of atoms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's features.
NMR spectroscopy is the most powerful tool for the detailed structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete map of the carbon and hydrogen framework of this compound. While specific experimental data for this compound is not publicly available, the chemical shifts can be reliably predicted based on data from its precursor, (E)-8-methyl-6-nonenoic acid, and established substituent effects. caymanchem.comnih.gov The conversion of a carboxylic acid to an acyl chloride significantly deshields the alpha-carbon (C2) and its attached protons due to the strong electron-withdrawing nature of the chlorine atom.
The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons (H6 and H7), the methine proton (H8), and the various methylene (B1212753) groups in the aliphatic chain. The protons on C2, adjacent to the acyl chloride group, would appear at a significantly downfield-shifted position, typically around 2.5-3.0 ppm.
In the ¹³C NMR spectrum, the most downfield signal corresponds to the carbonyl carbon (C1) of the acyl chloride group, expected in the range of 170-180 ppm. The olefinic carbons (C6 and C7) and the remaining aliphatic carbons would appear at characteristic upfield positions.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | ~173 |
| 2 | ~2.85 (t) | ~45 |
| 3 | ~1.70 (p) | ~24 |
| 4 | ~1.45 (p) | ~28 |
| 5 | ~2.05 (q) | ~32 |
| 6 | ~5.40 (dt) | ~125 |
| 7 | ~5.35 (dd) | ~138 |
| 8 | ~2.25 (m) | ~31 |
| 9 (CH₃) | ~0.95 (d) | ~22 |
The synthesis of this compound from its corresponding carboxylic acid can be achieved using phosphorus-based chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.ukchemguide.co.uk ³¹P NMR spectroscopy is an invaluable technique for monitoring the progress of such reactions in real-time. numberanalytics.comconsensus.appyoutube.com
Since ³¹P has 100% natural abundance and a spin of ½, it provides clean, sharp signals with a wide chemical shift range, making it easy to distinguish between different phosphorus species in the reaction mixture. mdpi.comwikipedia.org During the conversion of a carboxylic acid with PCl₃, the reaction can be monitored by observing the disappearance of the PCl₃ signal (typically around +219 ppm) and the concurrent appearance of the signal for the phosphorous acid (H₃PO₃) byproduct. youtube.comslideshare.net This allows for precise determination of reaction completion and can help in optimizing reaction conditions to maximize yield and purity. numberanalytics.com
Expected ³¹P Chemical Shifts for Reagents and Byproducts
| Compound | Role | Expected ³¹P Chemical Shift (δ, ppm, relative to 85% H₃PO₄) |
|---|---|---|
| Phosphorus Trichloride (PCl₃) | Reagent | ~ +219 |
| Phosphorus Pentachloride (PCl₅) | Reagent | ~ -80 |
| Phosphorous Acid (H₃PO₃) | Byproduct (from PCl₃) | ~ +4 |
| Phosphorus Oxychloride (POCl₃) | Byproduct (from PCl₅) | ~ +2 |
The geometry of the C6=C7 double bond is a critical structural feature of the molecule. ¹H NMR spectroscopy provides a definitive method for confirming the (E)-configuration through the analysis of proton-proton coupling constants (J-values). unifr.ch The vicinal coupling constant (³J) between the two vinylic protons, H6 and H7, is highly dependent on the dihedral angle between them.
For a trans- (or E-) arrangement, where the protons are on opposite sides of the double bond, the coupling constant is typically large, in the range of 12-18 Hz. stackexchange.com In contrast, a cis- (or Z-) arrangement results in a smaller coupling constant, usually between 6-12 Hz. The observation of a coupling constant of approximately 15 Hz for the signals corresponding to H6 and H7 would provide unambiguous evidence for the (E)-geometry. unifr.ch Further confirmation can be obtained through Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons. stackexchange.comacs.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of both the acyl chloride and the trans-disubstituted alkene moieties.
The most prominent feature would be the very strong C=O stretching vibration of the acyl chloride group, which appears at a characteristically high frequency, typically around 1800 cm⁻¹. uobabylon.edu.iqreddit.com The presence of a trans-disubstituted double bond is confirmed by two key absorptions: a C=C stretching band around 1670-1660 cm⁻¹ (often of weak to medium intensity) and a strong, sharp out-of-plane C-H bending vibration around 970-960 cm⁻¹. quimicaorganica.orgspectroscopyonline.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride | C=O Stretch | ~1800 | Strong, Sharp |
| Alkene (trans) | =C-H Stretch | 3100-3000 | Medium |
| Alkene (trans) | C=C Stretch | 1670-1660 | Weak to Medium |
| Alkene (trans) | =C-H Out-of-Plane Bend | 970-960 | Strong, Sharp |
| Alkyl | C-H Stretch | 2960-2850 | Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₁₇ClO, corresponding to a molecular weight of approximately 188.69 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 188 and 190 in a roughly 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. A prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion [M-Cl]⁺. This fragment would be expected at m/z = 153. Further fragmentation would involve cleavage along the aliphatic chain, particularly at the allylic position, leading to resonance-stabilized carbocations. nih.govchadsprep.com
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 188/190 | [C₁₀H₁₇ClO]⁺ | Molecular Ion (M⁺), showing ³⁵Cl/³⁷Cl isotope pattern |
| 153 | [C₁₀H₁₇O]⁺ | Acylium ion, from loss of Cl radical |
| 69 | [C₅H₉]⁺ | Fragment from allylic cleavage (loss of C₅H₈OCl) |
| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage at the branched end |
UV-Visible Spectroscopy for Chromophore-Containing Derivatives
UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound, primarily after its conversion into a more stable, chromophore-containing derivative. While acyl chlorides possess inherent UV absorbance due to n→π* and π→π* electronic transitions of the carbonyl group, these absorptions typically occur at lower wavelengths (around 235 nm for the n→π* transition) where many solvents and reaction precursors may also absorb, leading to potential interference.
To overcome this and enhance analytical sensitivity and specificity, derivatization is employed to shift the absorption maximum to the visible or near-visible region (330–450 nm). google.com This is particularly useful for trace analysis in complex matrices, such as pharmaceutical drug substances. nih.govbohrium.com A common strategy involves reacting the acyl chloride with a derivatizing agent that contains a chromophoric group. For instance, nitrophenylhydrazine (B1144169) reagents react rapidly with acyl chlorides to form stable hydrazides with strong absorbance in the 395-420 nm range, effectively minimizing matrix interference. google.comnih.govbohrium.com
The selection of the derivatization reagent is critical. Studies have shown that while nitro-substituted anilines can be used, the resulting derivatives sometimes exhibit a decrease in absorption intensity. nih.govbohrium.com In contrast, nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine (B1229437), yield derivatives with a significant red-shift and increased absorbance, making them ideal for creating a robust and sensitive analytical method. nih.govbohrium.comresearchgate.net The reaction of a cobalt-peroxo complex with various para-substituted benzoyl chlorides has been monitored using UV-vis spectroscopy, demonstrating the technique's utility in kinetic studies by observing changes in absorbance over time. researchgate.net
Table 1: Comparison of Derivatization Reagent Effects on UV-Vis Spectra
| Derivatization Reagent Class | Effect on λmax after reaction with Acyl Chloride | Effect on Absorbance Intensity | Typical λmax of Derivative | Reference |
|---|---|---|---|---|
| Nitro-substituted anilines | Red-shift | Decreased | N/A | nih.govbohrium.com |
Femtosecond Transient Absorption Spectroscopy for Reaction Dynamics
To probe the intricate, ultrafast processes that occur during chemical reactions involving acyl groups, femtosecond transient absorption spectroscopy is a powerful, albeit specialized, technique. This method allows for the real-time observation of short-lived intermediates and transition states on a femtosecond (10-15 s) to picosecond (10-12 s) timescale. nsc.runih.gov
In studies of acyl group migration, this technique has been used to follow the entire reaction pathway, from initial photoexcitation to the formation of the final product. nsc.runih.gov For example, upon excitation, a molecule can undergo rapid internal conversion and intersystem crossing to form a triplet excited state within picoseconds. nih.gov The subsequent chemical transformation, such as the migration of the acyl group, can then be observed, with one study reporting a time constant of 220 ± 30 ps for this process. nih.gov
While direct studies on this compound are not available, research on analogous compounds like acetyl halides provides insight. The photodissociation of acetyl iodide (AcI), for instance, was found to involve a primary C-I bond cleavage on a timescale of approximately 100 fs. nih.gov Femtosecond XUV transient absorption spectroscopy can track the electronic and structural changes during such bond-breaking events. nih.gov This methodology could be applied to understand the fundamental reaction dynamics of this compound, such as its solvolysis or acylation reactions, by monitoring the formation and decay of key intermediates.
Table 2: Timescales of Photochemical Events Studied by Femtosecond Spectroscopy
| Photochemical/Photophysical Process | System Studied | Observed Timescale | Reference |
|---|---|---|---|
| Internal Conversion & IVR | 1-acetoxy-2-methoxyanthraquinone | 150 ± 90 fs | nih.gov |
| Intersystem Crossing (ISC) | 1-acetoxy-2-methoxyanthraquinone | 11 ± 1 ps | nih.gov |
| Vibrational Cooling | 1-acetoxy-2-methoxyanthraquinone | 4 ± 1 ps | nih.gov |
| Acyl Group Migration | 1-acetoxy-2-methoxyanthraquinone | 220 ± 30 ps | nih.gov |
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from reactants, byproducts, and impurities. Given the compound's reactivity, these techniques are almost always used in conjunction with derivatization.
Gas Chromatography (GC) for Volatile Products and Derivatized Analytes
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. libretexts.org Direct analysis of acyl chlorides like this compound by GC is challenging due to their reactivity and potential for degradation in the hot injector port or on the column. Therefore, derivatization is a crucial prerequisite to convert the analyte into a more volatile and stable form. libretexts.orggcms.cz
Common derivatization approaches for GC analysis include:
Esterification: Reacting the acyl chloride with an alcohol (e.g., 2-butanol, methanol (B129727), or 1-propanol) to form the corresponding ester. rsc.orgacs.org These esters are generally more volatile and less reactive, allowing for excellent separation and quantification by GC. This method has been successfully applied to the analysis of C2-C16 acyl chlorides. acs.org
Amidation: Reaction with an amine to form a stable amide.
Acylation: Using the acyl chloride itself to derivatize other molecules, such as alcohols, to make them suitable for GC analysis. osti.gov
The choice of derivatizing agent can also be used to shift retention times to avoid co-elution with matrix components. rsc.org For detection, a Flame Ionization Detector (FID) is commonly used for general-purpose analysis, while a Mass Spectrometer (MS) provides structural information for unambiguous identification of the derivatives and any impurities. osti.govnih.govresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. ukessays.comlibretexts.org For the synthesis or subsequent reaction of this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product. libretexts.org
However, the high reactivity of acyl chlorides poses a significant challenge for standard TLC analysis. The silica (B1680970) gel on TLC plates is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride back to its parent carboxylic acid directly on the plate. sciencemadness.org This can lead to misleading results, where the TLC plate may only show the spot corresponding to the starting carboxylic acid, even if the conversion to the acyl chloride was successful. sciencemadness.org
To circumvent this issue, a small aliquot of the reaction mixture can be quenched before spotting on the TLC plate. chemicalforums.com This is achieved by adding the aliquot to a vial containing a nucleophile, such as:
An alcohol (e.g., methanol): This rapidly converts the acyl chloride into a more stable ester, which can then be reliably analyzed by TLC. reddit.com
An amine (e.g., aniline (B41778) or diethylamine): This forms a stable amide derivative for TLC analysis. chemicalforums.com
By comparing the quenched reaction mixture spot to spots of the starting material and a co-spot, one can effectively monitor the reaction's progression. libretexts.org
Derivatization Strategies for Enhanced Analytical Detection and Stability
As highlighted in the preceding sections, derivatization is a critical and unifying strategy for the successful analysis of this compound. The high reactivity of the acyl chloride functional group makes its direct analysis by standard chromatographic techniques problematic. google.combohrium.com Derivatization transforms the analyte into a new compound with properties more amenable to separation and detection.
The primary goals of derivatization for this compound are:
To Enhance Stability: The most important goal is to quench the reactive acyl chloride group to prevent degradation or reaction during analysis. This is achieved by converting it into a more stable functional group, such as an ester or an amide. libretexts.orggcms.cz
To Improve Chromatographic Behavior: For GC analysis, derivatization increases the volatility of the analyte. libretexts.orggcms.cz For HPLC, it allows the use of standard reversed-phase conditions without analyte degradation.
To Enhance Detector Response: For HPLC-UV analysis, derivatization involves attaching a chromophore (e.g., a nitrophenyl group) to the molecule, which allows for highly sensitive detection at wavelengths where background interference is minimal. google.comnih.govlibretexts.org For GC, using fluorinated acylating agents can enhance the response of an electron capture detector (ECD). libretexts.org
The choice of derivatization reagent depends on the analytical technique and the desired outcome. The reaction conditions, including solvent, temperature, and time, must be optimized to ensure a rapid and complete conversion to the desired derivative. nih.govresearchgate.net
Table 4: Summary of Derivatization Strategies for Acyl Chloride Analysis
| Analytical Technique | Common Derivatizing Agent(s) | Resulting Derivative | Key Advantage(s) | Reference(s) |
|---|---|---|---|---|
| GC | Alcohols (e.g., 1-propanol, 2-butanol) | Ester | Increased volatility and thermal stability | rsc.orgacs.org |
| HPLC | 2-Nitrophenylhydrazine, p-Bromophenacyl bromide | Hydrazide, Phenacyl Ester | Enhanced stability and strong UV absorbance | nih.govbohrium.comresearchgate.net |
| TLC | Alcohols (e.g., methanol), Amines (e.g., aniline) | Ester, Amide | In-situ quenching for reliable reaction monitoring | chemicalforums.comreddit.com |
Alcoholysis to Stable Esters for Chromatographic Analysis
The high reactivity of the acyl chloride functional group in this compound makes it unsuitable for direct analysis by gas chromatography (GC) and can lead to poor peak shape and reproducibility in high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net A common and effective derivatization strategy is alcoholysis, which converts the acyl chloride into a more stable and less reactive ester. savemyexams.comlibretexts.orgchemguide.co.uk This process involves reacting the acyl chloride with an alcohol, a reaction that proceeds readily. youtube.com
The choice of alcohol can be tailored to the specific analytical requirements. For GC analysis, short-chain alcohols like methanol or ethanol (B145695) are typically used to form the corresponding methyl or ethyl esters. researchgate.netnih.gov This transformation increases the volatility and thermal stability of the analyte, making it amenable to GC separation and analysis. gcms.czresearchgate.net The reaction is generally rapid and can be carried out by simply mixing the acyl chloride with the alcohol. researchgate.net For instance, the reaction of this compound with methanol would yield methyl (6E)-8-methylnon-6-enoate.
For HPLC analysis, especially when coupled with UV detection, an alcohol containing a chromophore, such as benzyl (B1604629) alcohol, can be used. chromforum.org This introduces a UV-active moiety into the molecule, significantly enhancing its detectability. taylorfrancis.com The resulting benzyl ester can be easily separated by reversed-phase HPLC.
Table 1: Hypothetical Comparison of Chromatographic Properties Before and After Esterification
| Property | This compound | Methyl (6E)-8-methylnon-6-enoate (GC) | Benzyl (6E)-8-methylnon-6-enoate (HPLC) |
| Volatility | Low | High | Low |
| Thermal Stability | Poor | Good | Good |
| Reactivity | High | Low | Low |
| UV Absorbance (254 nm) | Weak | Weak | Strong |
Introduction of Chromophores for Enhanced Spectroscopic Detection
For sensitive detection by UV-Visible spectrophotometry, a common detector in HPLC, it is often necessary to introduce a chromophore into the analyte molecule, especially if it lacks a strong UV-absorbing functional group. tandfonline.comresearchgate.netnih.gov this compound, with its isolated double bond, is expected to have a weak UV absorbance. Derivatization with a reagent containing a chromophore can significantly enhance its molar absorptivity, thereby lowering the limit of detection. taylorfrancis.com
A variety of derivatizing agents can be employed for this purpose. Reagents such as nitro-substituted anilines or nitro-substituted phenylhydrazines react with acyl chlorides to form derivatives with strong UV absorbance in the visible or near-visible range. researchgate.net For example, reacting this compound with 2-nitrophenylhydrazine would yield a derivative with a maximum UV wavelength absorbance shifted to a region with less potential for matrix interference. researchgate.net This strategy is particularly useful for trace analysis in complex samples.
Another approach is the use of aromatic amines, which react with the acyl chloride to form an amide linkage while incorporating a strongly UV-absorbing aromatic ring. The selection of the derivatizing agent can be optimized based on the desired spectroscopic properties and the separation conditions.
Table 2: Hypothetical Spectroscopic Data of Chromophoric Derivatives
| Derivative | Derivatizing Agent | Expected λmax (nm) | Expected Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| N-(2-nitrophenyl)-(6E)-8-methylnon-6-enamide | 2-Nitroaniline | ~350 | > 10,000 |
| (6E)-8-Methylnon-6-enoyl-2-nitrophenylhydrazide | 2-Nitrophenylhydrazine | ~395 | > 15,000 |
Acylation for Improved Volatility and Chromatographic Properties in Mass Spectrometry
In the context of mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), derivatization is employed not only to improve volatility but also to generate characteristic fragmentation patterns that aid in structural elucidation and selective detection. numberanalytics.comnumberanalytics.com While this compound itself is an acylating agent, the term "acylation" in this analytical context refers to the reaction of the acyl chloride with a nucleophile to form a stable derivative suitable for analysis. taylorandfrancis.comallen.inwikipedia.org
The formation of esters, as discussed in section 6.3.1, is a form of acylation of the alcohol by the acyl chloride. For GC-MS analysis, the resulting methyl or ethyl esters are more volatile and exhibit better chromatographic behavior than the parent acyl chloride. researchgate.netosti.govrsc.org The mass spectra of these esters would show a clear molecular ion peak and predictable fragmentation patterns, such as the loss of the alkoxy group and characteristic cleavages along the alkyl chain, which can be used for identification and quantification.
Furthermore, derivatization with other nucleophiles, such as amines to form amides, can also be utilized. The choice of the derivatizing agent can influence the fragmentation in the mass spectrometer, sometimes leading to more structurally informative ions. The improved stability and volatility of the resulting derivatives are crucial for obtaining reliable and reproducible GC-MS data. researchgate.netlibretexts.org
Biomimetic and Bio Inspired Transformations Involving Unsaturated Acyl Chlorides
Mimicry of Natural Acylation Processes
The biosynthesis of capsaicin (B1668287) in Capsicum species is a well-characterized pathway that serves as a prime example of a natural acylation process. nih.govresearchgate.net This pathway involves the convergence of two metabolic routes: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid pathway, which generates (6E)-8-methyl-6-nonenoic acid from amino acids like valine or leucine. nih.govnih.gov
In nature, for the acylation to occur, the carboxylic acid group of (6E)-8-methyl-6-nonenoic acid must be activated. The plant achieves this by converting the acid into a high-energy thioester, specifically (6E)-8-methyl-6-nonenoyl-Coenzyme A (CoA). tandfonline.commdpi.com This activation is catalyzed by an acyl-CoA synthetase (ACS). googleapis.com The activated acyl group is then transferred to the amino group of vanillylamine in a condensation reaction. pnas.org This crucial step is mediated by the enzyme capsaicin synthase (CS), an acyltransferase encoded by the Pun1 locus, to form the amide bond that characterizes capsaicin. mdpi.compnas.orgresearchgate.net
The use of (6E)-8-Methylnon-6-enoyl chloride in a laboratory setting is a direct mimicry of this natural strategy. Acyl chlorides are highly reactive acylating agents, much more so than the corresponding carboxylic acids. They serve as a synthetic equivalent of the high-energy acyl-CoA thioester. In a biomimetic synthesis, this compound can react directly with vanillylamine, typically in the presence of a base to neutralize the HCl byproduct, to form capsaicin. researchgate.net This reaction bypasses the need for the specific enzymatic machinery (ACS and CS) found in the plant, yet it accomplishes the same core transformation: the acylation of vanillylamine with the 8-methylnonenoyl moiety. This represents a classic example of a bio-inspired approach, where a natural transformation informs the design of a practical and efficient chemical synthesis.
Applications in the Synthesis of Complex Natural Product Scaffolds
The primary application of this compound in the synthesis of complex natural product scaffolds is the production of capsaicin and its various analogues, collectively known as capsaicinoids. caymanchem.com Capsaicin itself is a significant natural product with applications in medicine and as a food additive. The ability to synthesize it and related structures provides access to compounds that can be studied for their biological activity, including their interaction with the TRPV1 receptor, which is responsible for the sensation of heat and pain. lu.se
Synthetic routes utilizing this compound allow for the creation of a diverse library of capsaicinoid analogues that may not be readily available from natural sources. By retaining the vanillylamine portion and the acyl chloride, but modifying the fatty acid chain, novel compounds with potentially altered potencies or pharmacological profiles can be generated. For instance, the synthesis of dihydrocapsaicin, another major capsaicinoid, would involve the use of the corresponding saturated acyl chloride, 8-methylnonanoyl chloride. The modularity of this synthetic approach, where the amine and acyl chloride components can be varied, is a powerful tool for structure-activity relationship (SAR) studies. researchgate.net
Below is a table detailing the key reactants in the biomimetic synthesis of capsaicin:
| Reactant | Role | Natural Counterpart |
| This compound | Acylating Agent | (6E)-8-Methyl-6-nonenoyl-CoA |
| Vanillylamine | Amine Substrate | Vanillylamine |
| Base (e.g., Pyridine (B92270), Triethylamine) | HCl Scavenger | Not applicable (Enzyme active site) |
Rational Design of Biomimetic Acylating Agents
The design of this compound as a biomimetic acylating agent is a "rational" process rooted in understanding the natural biosynthetic pathway of capsaicin. The core principle is to create a molecule that is both structurally analogous to the natural precursor and sufficiently reactive to be useful in a laboratory setting.
The key features of its design include:
Structural Analogy: The carbon skeleton of the acyl chloride is identical to that of the fatty acid produced in Capsicum plants. This ensures that the final product of the acylation (e.g., capsaicin) is structurally identical to the natural product.
Activation of the Carboxyl Group: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. This "activation" is conceptually similar to the enzymatic conversion of the carboxylic acid to a CoA thioester in vivo. In both cases, a good leaving group (Cl⁻ for the acyl chloride, Coenzyme A for the thioester) is attached to the acyl group, facilitating nucleophilic attack by the amine.
Synthetic Accessibility: Acyl chlorides are readily prepared from their corresponding carboxylic acids, typically by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This makes this compound a practical and accessible reagent for synthesis.
The rational design extends to the creation of other acylating agents for the synthesis of capsaicinoid analogues. By systematically altering the structure of the acyl chloride (e.g., chain length, degree of unsaturation, branching pattern), chemists can rationally design and synthesize novel compounds that probe the specific structural requirements for binding to the TRPV1 receptor. This approach is fundamental to medicinal chemistry and the development of new therapeutic agents.
Q & A
Q. What are the optimal synthetic routes and purification methods for (6E)-8-Methylnon-6-enoyl chloride?
Methodological Answer: The synthesis typically involves the reaction of (6E)-8-Methylnon-6-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions (e.g., decomposition or isomerization of the alkene moiety).
- Solvent selection : Use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity while stabilizing intermediates.
- Purification : Distillation under reduced pressure (50–70°C, 10–15 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via ¹H/¹³C NMR (e.g., characteristic carbonyl peak at ~170 ppm) and IR spectroscopy (C=O stretch at ~1800 cm⁻¹) .
Q. How can spectroscopic techniques distinguish this compound from its structural isomers?
Methodological Answer:
- NMR Analysis : The E-configuration of the alkene is confirmed by coupling constants (J ≈ 12–16 Hz for trans-vinylic protons). Compare with Z-isomer data (J ≈ 6–10 Hz).
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion [M+H]⁺ at m/z 189.1 (calculated for C₁₀H₁₅ClO). Fragmentation patterns (e.g., loss of HCl or CO) further validate the structure.
- IR Spectroscopy : The absence of OH stretches (2500–3300 cm⁻¹) confirms complete conversion from the carboxylic acid precursor .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reported reaction kinetics for this compound?
Methodological Answer: Conflicting kinetic data (e.g., variable rate constants in nucleophilic acyl substitution) may arise from solvent polarity, steric effects, or competing pathways. To address this:
- Controlled Replicates : Perform triplicate kinetic studies under standardized conditions (e.g., 25°C in DMF) using UV-Vis spectroscopy to monitor reaction progress.
- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways (e.g., SN₂ vs. tetrahedral intermediate mechanisms). Compare with experimental Arrhenius plots.
- Statistical Analysis : Use ANOVA to assess significance of observed discrepancies and identify outliers .
Q. How do steric and electronic effects influence the stability of this compound under varying storage conditions?
Methodological Answer:
- Steric Hindrance : The 8-methyl group adjacent to the carbonyl may reduce hydrolysis rates by hindering nucleophilic attack. Test stability in aqueous buffers (pH 3–9) via HPLC quantification over 24–72 hours.
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine) stabilize the carbonyl electrophilicity. Compare hydrolysis rates with non-chlorinated analogs using kinetic isotope effects (KIE) studies.
- Environmental Factors : Store samples under argon at –20°C in amber vials to prevent photodegradation and moisture ingress. Monitor degradation products via GC-MS .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing variability in synthetic yields of this compound?
Methodological Answer:
- Error Propagation Analysis : Quantify uncertainties in reagent purity, temperature fluctuations, and measurement errors using Gaussian error models.
- Multivariate Regression : Correlate yield (%) with independent variables (e.g., reaction time, catalyst loading) to identify dominant factors.
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Report confidence intervals (95% CI) for reproducibility .
Theoretical and Mechanistic Studies
Q. How can molecular dynamics (MD) simulations predict the conformational behavior of this compound in solution?
Methodological Answer:
- Force Field Selection : Use the GAFF2 or OPLS-AA force field to model van der Waals and electrostatic interactions.
- Solvent Models : Simulate in explicit solvents (e.g., DCM or THF) using TIP3P water parameters. Track dihedral angles of the alkene moiety to assess rotational barriers.
- Free Energy Calculations : Employ umbrella sampling or metadynamics to compute Gibbs free energy changes during isomerization or aggregation events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
